N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide
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Overview
Description
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of dimethylaminomethylideneamino groups attached to the pyridine ring, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with dimethylamine. One common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylideneamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine carboxamides.
Scientific Research Applications
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminomethylideneamino groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their reactivity and stability. Additionally, the pyridine ring can coordinate with metal ions, facilitating catalytic processes and enhancing the compound’s activity in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino groups, used as a nucleophilic catalyst in organic synthesis.
N,N-Dimethylaminopyridine: Another pyridine derivative with dimethylamino groups, known for its catalytic properties in esterification and acylation reactions.
Uniqueness
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is unique due to the presence of two dimethylaminomethylideneamino groups, which enhance its reactivity and versatility in various chemical reactions
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8?,14-9- |
InChI Key |
DGFRHQOYTZYTTM-IWUDQNPASA-N |
Isomeric SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)N/N=C\N(C)C |
Canonical SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C |
Origin of Product |
United States |
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